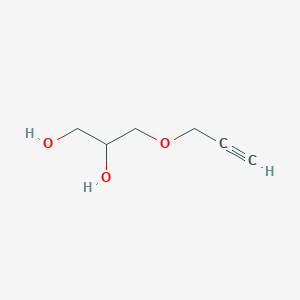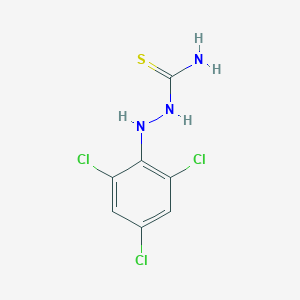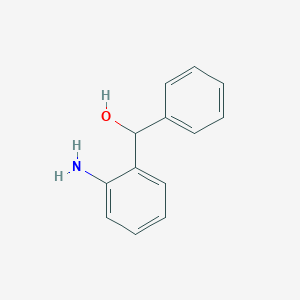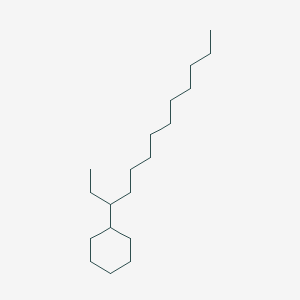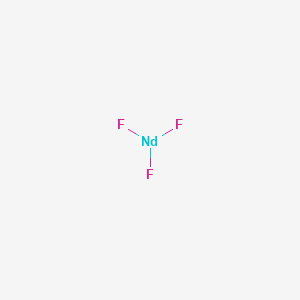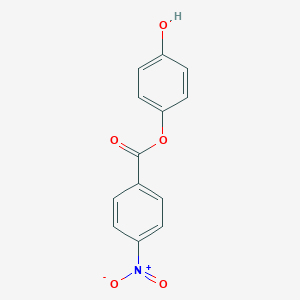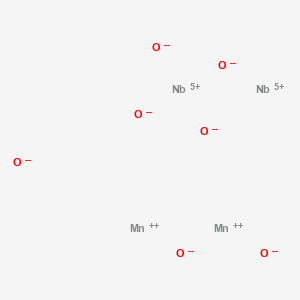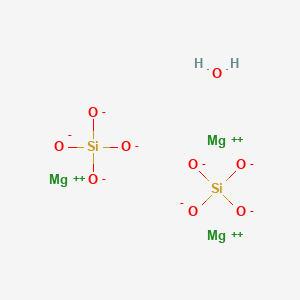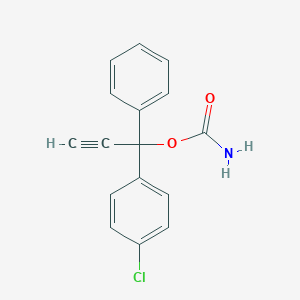
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate, also known as CEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of carbamate compounds that are known for their diverse biological activities.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that regulates the levels of endocannabinoids in the body.
生化学的および生理学的効果
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to induce apoptosis by activating caspase-3 and caspase-9. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. In the brain, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in lab experiments is its well-established synthesis method, which allows researchers to obtain a high purity product. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate. One area of research could be to further investigate the mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate and identify the specific enzymes and pathways that it targets. Another area of research could be to explore the potential use of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted to investigate the potential use of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in combination with other drugs or therapies to enhance its effectiveness.
合成法
The synthesis of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate involves the reaction between 4-chlorophenylacetylene and phenyl isocyanate in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well-established and has been used by many researchers to obtain 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate for their studies.
科学的研究の応用
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and regulating cell cycle progression. In neuroscience, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In immunology, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to modulate the immune response and has been studied for its potential use in the treatment of autoimmune diseases.
特性
CAS番号 |
10473-70-8 |
|---|---|
製品名 |
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate |
分子式 |
C16H12ClNO2 |
分子量 |
285.72 g/mol |
IUPAC名 |
[1-(4-chlorophenyl)-1-phenylprop-2-ynyl] carbamate |
InChI |
InChI=1S/C16H12ClNO2/c1-2-16(20-15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13/h1,3-11H,(H2,18,19) |
InChIキー |
SXHWIUYWGJFLKB-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC(=O)N |
正規SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC(=O)N |
その他のCAS番号 |
10473-70-8 |
同義語 |
1-(4-chlorophenyl)-1-phenyl-2-propynyl carbamate 1-(4-chlorophenyl)-1-phenyl-2-propynylcarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




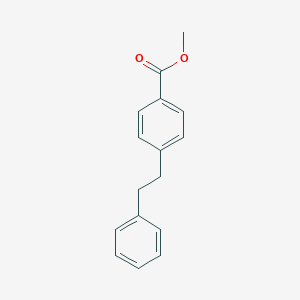
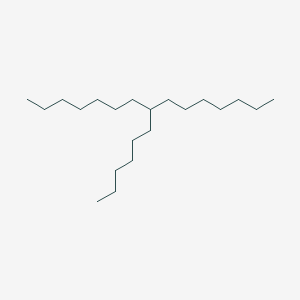
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
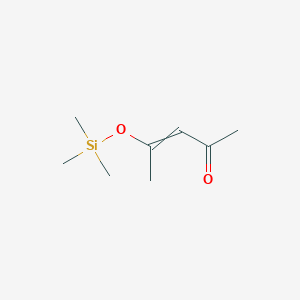
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
